
1-(1-Chloropropan-2-yl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloropropan-2-yl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a 1-chloropropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of 2-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxypropan-2-yl)-2-fluorobenzene.
Oxidation: 1-(1-Chloropropan-2-one)-2-fluorobenzene.
Reduction: 1-(1-Propyl)-2-fluorobenzene.
Applications De Recherche Scientifique
1-(1-Chloropropan-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(1-Chloropropan-2-yl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, its fluorine atom can form strong hydrogen bonds with active sites of enzymes, altering their activity.
Comparaison Avec Des Composés Similaires
1-(1-Chloropropan-2-yl)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-(1-Chloropropan-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromopropan-2-yl)-2-fluorobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-(1-Chloropropan-2-yl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these substituents can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10ClF |
|---|---|
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
1-(1-chloropropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clé InChI |
ZFQPMZBTSSHXQL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)





![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
